molecular formula C21H20N2O3S2 B2612287 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-65-9

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2612287
CAS No.: 868218-65-9
M. Wt: 412.52
InChI Key: SMGKNICFZNWQSO-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde or ketone with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the sulfonyl group: The imidazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

    Attachment of the naphthalen-1-ylmethyl group: Finally, the naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction using a suitable naphthalen-1-ylmethyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Naphthalen-1-ylmethyl halides, triethylamine, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazoles with different functional groups.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The sulfonyl and naphthalen-1-ylmethyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-(4-methoxybenzenesulfonyl)-2-(naphthalen-2-yl)-4,5-dihydro-1H-imidazole
  • 1-(4-methoxybenzenesulfonyl)-2-(4-methylphenyl)-4,5-dihydro-1H-imidazole

Uniqueness

1-(4-methoxybenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of both the sulfonyl and naphthalen-1-ylmethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-26-18-9-11-19(12-10-18)28(24,25)23-14-13-22-21(23)27-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGKNICFZNWQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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